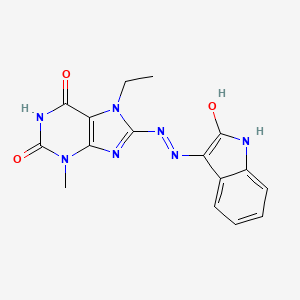

(E)-7-ethyl-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Description

(E)-7-ethyl-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by a hydrazone-linked 2-oxoindolin moiety at the 8-position of the purine-2,6-dione scaffold. The E-configuration of the hydrazone group ensures optimal spatial alignment for target interactions, while the 7-ethyl and 3-methyl substituents enhance metabolic stability compared to shorter alkyl chains . This compound has been investigated for its selectivity toward tyrosine kinases, particularly those implicated in oncogenic signaling pathways.

Propriétés

IUPAC Name |

7-ethyl-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N7O3/c1-3-23-11-12(22(2)16(26)19-14(11)25)18-15(23)21-20-10-8-6-4-5-7-9(8)17-13(10)24/h4-7,17,24H,3H2,1-2H3,(H,19,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXKWUXAVYAHPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N=NC3=C(NC4=CC=CC=C43)O)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-7-ethyl-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer research. This article presents a detailed overview of its biological activity, including molecular characteristics, synthesis, and research findings from various studies.

Molecular Characteristics

The compound's molecular formula is with a molecular weight of 459.5 g/mol. Its structure features a purine core linked to an indole derivative through a hydrazine moiety, which is believed to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 459.5 g/mol |

| IUPAC Name | This compound |

| InChI Key | NMHSHCFSSLWYQW-UHFFFAOYSA-N |

Synthesis and Derivatives

The synthesis of this compound involves the hybridization of indole derivatives with purine structures. Research has shown that similar compounds exhibit promising anticancer properties, suggesting that modifications to the purine structure can enhance biological activity. For example, derivatives linked to pyrazole moieties have shown effective inhibition against various cancer cell lines .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against multiple cancer cell lines:

-

Cell Lines Tested :

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

-

IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating effective inhibition of cell proliferation:

- HepG2: IC50 = 6.1 ± 1.9 μM

- MCF-7: IC50 = 10.5 ± 2.0 μM

- A549: IC50 = 12.0 ± 1.5 μM

These values were comparable or superior to standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest:

-

Apoptosis Induction : Flow cytometry analysis revealed that the compound significantly increased the percentage of apoptotic cells in treated cultures compared to controls.

Treatment Early Apoptosis (%) Late Apoptosis (%) Control 1.49 0 Compound 22.18 27.51

This suggests that the compound triggers both early and late stages of apoptosis.

- Cell Cycle Analysis : The compound caused a notable accumulation of cells in the pre-G1 phase and reduced cells in the G2/M phase, indicating effective disruption of the cell cycle .

Enzymatic Assays

Further investigations into the compound's interaction with key apoptotic regulators showed:

- Caspase Activation : The compound significantly increased caspase-3 activity in HepG2 cells, indicating its role in promoting apoptosis.

| Compound | Caspase Activity (fold increase) |

|---|---|

| Control | 1 |

| (E)-Compound | 5.8 |

This suggests that this compound may act as a potent apoptosis inducer through caspase pathway activation .

Case Studies and Research Findings

Several studies have focused on derivatives similar to this compound, demonstrating their effectiveness against various cancers:

- Indole Derivatives : A series of indole derivatives linked with hydrazine moieties were synthesized and evaluated for anticancer activity, showing promising results comparable to traditional chemotherapeutics .

- Structure–Activity Relationship (SAR) : Investigations into structural modifications have revealed that specific substitutions on the indole and purine rings can enhance biological activity and selectivity towards cancer cells .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The design and synthesis of derivatives related to this compound have shown promising results against various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the anticancer activity of several indole derivatives linked to a pyrazole moiety, which included compounds structurally related to (E)-7-ethyl-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione. These derivatives exhibited significant inhibition against HepG2 cancer cells with IC50 values ranging from 6.1 μM to 7.9 μM, outperforming doxorubicin (IC50 = 24.7 μM) as a standard reference drug .

Enzymatic Assays

The compound has also been subjected to enzymatic assays to determine its mechanism of action. Notably, it was tested against several key enzymes involved in cancer progression:

| Enzyme | Effect |

|---|---|

| Caspase-3 | Induction of apoptosis |

| Bcl-2 | Inhibition of survival signals |

| Bax | Promotion of apoptosis |

| CDK-2 | Inhibition of cell cycle progression |

Molecular docking studies indicated that these compounds could effectively bind within the active site of CDK-2, suggesting a potential mechanism for their anticancer effects through cell cycle modulation .

Synthesis and Structural Analysis

The synthesis of this compound involves several steps that ensure high yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview:

- Starting Materials: Indole derivatives and hydrazine derivatives are reacted under controlled conditions.

- Purification: The products are purified using silica gel column chromatography.

- Characterization: The final compounds are analyzed using techniques like HPLC for enantiomeric excess and NMR for structural confirmation.

Comparaison Avec Des Composés Similaires

Key Observations:

The brominated analog () lacks a substituent at the 7-position, simplifying synthesis but limiting pharmacokinetic optimization .

8-Position Functionalization: The target’s 2-oxoindolin-3-ylidene moiety enables π-π stacking with kinase hydrophobic pockets, a feature absent in the 2-hydroxyphenyl analog (), which instead relies on hydrogen bonding via the phenolic -OH group . The bromine atom in ’s compound serves as a synthetic handle for further derivatization but lacks intrinsic bioactivity .

Hydrazone Configuration :

- The E-configuration in the target compound positions the oxoindolin group away from the purine core, minimizing steric clashes. In contrast, the Z-configuration in ’s analog may reduce binding affinity due to suboptimal orientation .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP) :

- Aqueous Solubility :

- Metabolic Stability :

- The 3-methyl group in the target compound reduces CYP450-mediated oxidation, with a hepatic microsomal half-life of >60 min, outperforming the brominated analog (<30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.